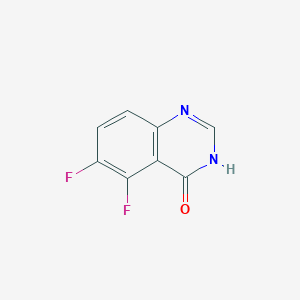

5,6-Difluoroquinazolin-4(3H)-one

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5,6-difluoro-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4F2N2O/c9-4-1-2-5-6(7(4)10)8(13)12-3-11-5/h1-3H,(H,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUIFTPNSQJFACF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1N=CNC2=O)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4F2N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

182.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Biological activity of 5,6-Difluoroquinazolin-4(3H)-one derivatives

An In-depth Technical Guide to the Biological Activity of 5,6-Difluoroquinazolin-4(3H)-one Derivatives

Abstract

The quinazolin-4(3H)-one scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1][2] The strategic introduction of fluorine atoms into drug candidates is a well-established method for enhancing metabolic stability, binding affinity, and lipophilicity. This guide focuses on the 5,6-difluoro-substituted derivatives of quinazolin-4(3H)-one, a class of compounds with significant therapeutic potential. We will explore their synthesis, delve into their primary biological activities—anticancer, antimicrobial, and anti-inflammatory—and elucidate the underlying mechanisms of action. This document serves as a technical resource for researchers, scientists, and drug development professionals, providing detailed experimental protocols, comparative data, and a foundation for future research in this promising area.

Introduction: The Quinazolinone Core and the Fluorine Advantage

Quinazolinones are bicyclic heterocyclic compounds that are widely present in natural alkaloids and synthetic molecules, demonstrating remarkable pharmacological versatility.[1][3] More than twenty drugs containing a quinazoline or quinazolinone core have been approved by the FDA for anti-tumor applications alone.[3] Their structural flexibility allows for targeted chemical modifications, enabling the modulation of multiple biological pathways.[1]

The introduction of fluorine at the 5- and 6-positions of the quinazolinone ring is a deliberate design strategy. Fluorine's high electronegativity and small size can profoundly influence a molecule's electronic properties and conformation. This can lead to enhanced binding to target proteins, increased membrane permeability, and resistance to metabolic degradation by cytochrome P450 enzymes, often resulting in improved pharmacokinetic profiles and overall efficacy.

Synthesis of this compound Derivatives

The synthesis of the this compound core generally begins with a suitably substituted anthranilic acid derivative, specifically 2-amino-4,5-difluorobenzoic acid. A common and effective route involves acylation followed by cyclization.[4][5] Further derivatization at the N-3 position allows for the creation of a diverse library of compounds for biological screening.

General Synthetic Workflow

The following diagram outlines a representative synthetic pathway.

Caption: General workflow for the synthesis of this compound derivatives.

Key Biological Activities and Mechanisms of Action

Quinazolinone derivatives are known to exhibit a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[6]

Anticancer Activity

The most extensively studied application of quinazolinones is in oncology.[7][8] These compounds can induce cancer cell death through various mechanisms, including apoptosis, autophagy, and cell cycle arrest.[1][7]

Mechanism of Action: A primary mechanism involves the inhibition of key signaling pathways that are often dysregulated in cancer.[9] Many quinazolinone derivatives function as potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[9] Overactivation of the EGFR pathway promotes uncontrolled cell growth and proliferation. By blocking the ATP-binding site of the kinase domain, these derivatives can halt downstream signaling.

Caption: Inhibition of the EGFR signaling pathway by quinazolinone derivatives.

Other reported anticancer mechanisms include the inhibition of tubulin polymerization, targeting of Aurora kinases, and the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways.[1][10]

Quantitative Data: The anticancer potency of these compounds is typically measured by their half-maximal inhibitory concentration (IC50). The table below presents hypothetical IC50 values for illustrative this compound derivatives against various cancer cell lines, compared to a standard drug.

| Compound | Target/MoA | IC50 (µM) vs. MCF-7 (Breast) | IC50 (µM) vs. HCT116 (Colon) | IC50 (µM) vs. A549 (Lung) |

| Derivative A | EGFR Inhibitor | 0.15 | 0.28 | 0.45 |

| Derivative B | Tubulin Polymerization | 0.09 | 0.12 | 0.11 |

| Derivative C | Aurora Kinase A | 0.21 | 0.35 | 0.52 |

| Doxorubicin | Topoisomerase II | 0.48 | 0.31 | 0.25 |

Note: These values are illustrative to demonstrate the potential potency and are not from a specific cited study on 5,6-difluoro derivatives.

Antimicrobial Activity

Quinazolinone derivatives have also shown significant promise as antimicrobial agents against a range of bacterial and fungal pathogens.[11][12]

Mechanism of Action: A key bacterial target for some quinazolinone derivatives is DNA gyrase (a type II topoisomerase).[13] This enzyme is essential for bacterial DNA replication, and its inhibition leads to the cessation of cell division and ultimately, bacterial death. This mechanism is distinct from many common antibiotics, making these compounds potential candidates for combating resistant strains.

Quantitative Data: Antimicrobial efficacy is determined by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.

| Compound | MIC (µg/mL) vs. S. aureus | MIC (µg/mL) vs. E. coli | MIC (µg/mL) vs. C. albicans |

| Derivative D | 4 | 8 | 16 |

| Derivative E | 2 | 4 | 8 |

| Ciprofloxacin | 1 | 0.5 | N/A |

| Fluconazole | N/A | N/A | 2 |

Note: These values are illustrative and based on activities reported for the broader quinazolinone class.[12][14]

Anti-inflammatory Activity

Chronic inflammation is implicated in numerous diseases. Quinazolinone derivatives have been investigated as anti-inflammatory agents, showing potential to modulate key inflammatory pathways.[15][16]

Mechanism of Action: The anti-inflammatory effects are often attributed to the inhibition of cyclooxygenase (COX) enzymes, particularly the inducible COX-2 isoform, which is responsible for producing prostaglandins at sites of inflammation.[17] Additionally, some derivatives can inhibit the nuclear factor kappa B (NF-κB) signaling pathway, a central regulator of inflammatory gene expression.[15] By preventing the phosphorylation of IκBα and the subsequent translocation of p65 to the nucleus, these compounds can downregulate the production of pro-inflammatory cytokines like TNF-α and IL-6.[15][18]

Experimental Protocols

To ensure scientific rigor and reproducibility, standardized protocols are essential for evaluating the biological activity of novel compounds.

Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as a measure of cell viability and proliferation.[9]

Principle: Viable cells with active NAD(P)H-dependent oxidoreductase enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of living cells.[9]

Step-by-Step Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the this compound derivatives in culture medium. The final solvent (e.g., DMSO) concentration should be kept constant and low (<0.5%). Replace the old medium with 100 µL of medium containing the test compounds. Include wells for a positive control (e.g., Doxorubicin) and a vehicle control (medium with solvent).

-

Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO2.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration (log scale) and determine the IC50 value using non-linear regression analysis.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. scilit.com [scilit.com]

- 4. acgpubs.org [acgpubs.org]

- 5. Synthesis of some new tricyclic 4(3H)-quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Synthesis and Antimicrobial Activity of some Quinazolinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 12. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]

- 13. Antimicrobial activity study of new quinazolin-4(3h)-ones against Staphylococcus aureus and Streptococcus pneumoniae - Samotrueva - Pharmacy & Pharmacology [journals.eco-vector.com]

- 14. Novel 6,8-dibromo-4(3H)quinazolinone derivatives of anti-bacterial and anti-fungal activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Anti-inflammatory activity of fluorine-substituted benzo[h]quinazoline-2-amine derivatives as NF-κB inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Synthesis and anti-inflammatory activity of newer quinazolin-4-one derivatives [pubmed.ncbi.nlm.nih.gov]

- 17. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

Introduction: The Strategic Importance of the Fluorinated Quinazolinone Scaffold

An In-depth Technical Guide to the Mechanism of Action for Fluorinated Quinazolinone Compounds

The quinazolinone scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its rigid, bicyclic structure provides a versatile framework for introducing various functional groups, allowing for the fine-tuning of pharmacological properties.[3] The strategic incorporation of fluorine atoms into the quinazolinone structure has become a cornerstone of modern drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong carbon-fluorine bonds—can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[4] This has led to the development of fluorinated quinazolinone derivatives with a wide spectrum of therapeutic applications, most notably as anticancer and central nervous system (CNS) modulating agents.[4][5][6] This guide provides a detailed exploration of the molecular mechanisms that underpin the diverse activities of these potent compounds.

Anticancer Mechanisms: A Multi-Pronged Assault on Malignancy

Fluorinated quinazolinones have emerged as powerful anticancer agents that exert their effects through multiple, often interconnected, mechanisms.[3] Many of these compounds function as inhibitors of key enzymes and proteins that are critical for the growth and survival of cancer cells.

Targeting Receptor Tyrosine Kinases: The EGFR Axis

A primary and extensively studied mechanism of action for many anticancer fluorinated quinazolinones is the inhibition of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[7][8] EGFR is a cell-surface receptor that, upon activation by its ligands, triggers intracellular signaling pathways, such as the PI3K-Akt and MAPK pathways, which are crucial for cell proliferation, survival, and differentiation.[8] In many cancers, EGFR is overexpressed or mutated, leading to uncontrolled cell growth.[8]

Fluorinated quinazolinone derivatives, such as gefitinib and erlotinib, are designed to bind to the ATP-binding site within the kinase domain of EGFR, acting as competitive inhibitors.[7][9][10] This binding prevents the phosphorylation of EGFR and subsequent activation of downstream signaling cascades, ultimately leading to a halt in cell proliferation and the induction of apoptosis.[11] The fluorine substituents on these molecules often enhance their binding affinity and selectivity for the EGFR active site.[12] For instance, a 3-chloro-4-(3-fluorobenzyloxy) aniline moiety has been shown to be beneficial for activity due to hydrophobic interactions within the kinase domain.[12]

Caption: EGFR signaling pathway and inhibition by fluorinated quinazolinones.

Experimental Protocol: In Vitro EGFR Kinase Inhibition Assay

This protocol outlines a common method to determine the inhibitory activity of a compound against EGFR tyrosine kinase.

-

Objective: To quantify the IC₅₀ value of a test compound (e.g., a fluorinated quinazolinone) against EGFR kinase.

-

Materials:

-

Recombinant human EGFR kinase domain.

-

ATP (Adenosine triphosphate).

-

Poly(Glu, Tyr) 4:1 peptide substrate.

-

Test compound dissolved in DMSO.

-

Kinase buffer (e.g., Tris-HCl, MgCl₂, MnCl₂, DTT).

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit).

-

384-well plates.

-

Plate reader (luminometer).

-

-

Procedure:

-

Prepare serial dilutions of the test compound in DMSO, then dilute further in kinase buffer.

-

Add 10 µL of the diluted compound or vehicle control (DMSO) to the wells of a 384-well plate.

-

Add 20 µL of a solution containing the EGFR enzyme and the peptide substrate to each well.

-

Incubate for 10 minutes at room temperature to allow the compound to bind to the enzyme.

-

Initiate the kinase reaction by adding 20 µL of ATP solution to each well.

-

Incubate the reaction mixture for 1 hour at room temperature.

-

Stop the reaction and detect the amount of ADP produced (which is proportional to kinase activity) by adding the ADP-Glo™ reagent according to the manufacturer's instructions.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of the enzyme activity) using a non-linear regression curve fit.

-

Disruption of the Cytoskeleton: Tubulin Polymerization Inhibition

Beyond EGFR, some fluorinated quinazolinones exert their anticancer effects by targeting the cellular cytoskeleton, specifically by inhibiting tubulin polymerization.[7] Microtubules, which are polymers of α- and β-tubulin, are essential components of the mitotic spindle, playing a critical role in chromosome segregation during cell division.[3]

Compounds that interfere with microtubule dynamics can arrest the cell cycle in the G2/M phase, leading to apoptosis.[13] Certain fluorinated quinazolinone derivatives have been shown to bind to the colchicine-binding site on β-tubulin, preventing its polymerization into microtubules. This dual-action capability, inhibiting both EGFR and tubulin, represents a powerful strategy to combat cancer, as it targets two distinct and crucial cellular processes.[7]

Caption: Workflow for in vitro tubulin polymerization inhibition assay.

Experimental Protocol: In Vitro Tubulin Polymerization Assay

This protocol describes a method to assess a compound's ability to inhibit tubulin polymerization.

-

Objective: To determine if a test compound inhibits the polymerization of tubulin into microtubules.

-

Materials:

-

Purified tubulin (>99% pure).

-

GTP solution.

-

General tubulin buffer (e.g., PIPES, MgCl₂, EGTA).

-

Fluorescent reporter (e.g., DAPI) or a spectrophotometer to measure light scattering.

-

Test compound (fluorinated quinazolinone) and control inhibitors (e.g., colchicine, paclitaxel).

-

96-well plates.

-

Temperature-controlled fluorescence plate reader or spectrophotometer.

-

-

Procedure:

-

Prepare dilutions of the test compound and controls in general tubulin buffer.

-

Add the compounds to the wells of a 96-well plate.

-

Place the plate on ice and add the tubulin solution to each well.

-

Initiate polymerization by transferring the plate to a pre-warmed (37°C) plate reader.

-

Immediately begin monitoring the change in fluorescence or absorbance at 340 nm over time (e.g., every 30 seconds for 60 minutes). Polymerization leads to an increase in light scattering/fluorescence.

-

-

Data Analysis:

-

Plot the fluorescence/absorbance values against time for each concentration.

-

Compare the polymerization curves of the test compound to the positive (vehicle) and negative (known inhibitor) controls.

-

Calculate the percentage of inhibition at a specific time point (e.g., the plateau of the control curve).

-

Determine the IC₅₀ value by plotting the percentage of inhibition against compound concentration.

-

Neuromodulatory Mechanisms: Interacting with the Central Nervous System

In addition to their anticancer properties, a distinct class of fluorinated quinazolinones, particularly pyrazolo[1,5-a]quinazolines, has been identified as modulators of the γ-aminobutyric acid type A (GABA-A) receptor.[14][15] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the mammalian brain. It is a ligand-gated ion channel that, upon binding GABA, opens to allow the influx of chloride ions, hyperpolarizing the neuron and reducing its excitability.[16][17]

These compounds typically interact with the benzodiazepine (BZD) binding site on the GABA-A receptor, an allosteric site that can modulate the receptor's response to GABA.[16] Depending on their specific structure, they can act as:

-

Positive Allosteric Modulators (Agonists): Enhancing the GABA-induced chloride current, leading to sedative, anxiolytic, and anticonvulsant effects.[14][15]

-

Negative Allosteric Modulators (Inverse Agonists): Reducing the GABA-induced chloride current, which can have pro-convulsant or stimulant effects.[14][15]

-

Neutral Modulators (Antagonists): Binding to the BZD site without affecting the GABA current but blocking the effects of both agonists and inverse agonists.[16]

This activity makes them promising candidates for the development of new treatments for epilepsy, anxiety disorders, and other neurological conditions.[5]

Caption: Modulation of the GABA-A receptor by fluorinated quinazolinones.

Experimental Protocol: Two-Electrode Voltage Clamp (TEVC) Recording in Xenopus Oocytes

This electrophysiological technique is the gold standard for studying the function of ion channels like the GABA-A receptor.[14][18]

-

Objective: To characterize the modulatory effect of a fluorinated quinazolinone on GABA-A receptor function.

-

Materials:

-

Xenopus laevis oocytes.

-

cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1, β2, γ2L).[14][18]

-

Microinjection setup.

-

Two-electrode voltage clamp amplifier and data acquisition system.

-

Perfusion system.

-

Recording solution (e.g., Ringer's solution).

-

GABA and test compound solutions.

-

-

Procedure:

-

Expression: Inject the cRNAs for the GABA-A receptor subunits into the cytoplasm of Xenopus oocytes. Incubate the oocytes for 2-5 days to allow for receptor expression on the cell membrane.

-

Recording Setup: Place a single oocyte in the recording chamber and perfuse with Ringer's solution. Impale the oocyte with two microelectrodes (one for voltage sensing, one for current injection) and clamp the membrane potential at a holding potential (e.g., -70 mV).

-

GABA Application: Apply a low concentration of GABA (typically the EC₅₋₁₀, the concentration that elicits 5-10% of the maximal response) to elicit a baseline inward chloride current.

-

Compound Application: Co-apply the test compound (fluorinated quinazolinone) with GABA and record the change in the current. An increase in current indicates positive modulation (agonism), while a decrease indicates negative modulation (inverse agonism).

-

Antagonism Test: To test for antagonism, apply the test compound first, followed by the co-application of GABA and a known agonist (e.g., diazepam). A reduction in the agonist's effect indicates antagonism.

-

-

Data Analysis:

-

Measure the peak amplitude of the GABA-induced current in the absence and presence of the test compound.

-

Express the effect of the compound as a percentage modulation of the baseline GABA response.

-

Generate concentration-response curves to determine the potency (EC₅₀) and efficacy (maximal modulation) of the compound.

-

Data Summary and Comparative Analysis

The efficacy of fluorinated quinazolinone compounds is quantified by metrics such as the half-maximal inhibitory concentration (IC₅₀) for enzymes and the half-maximal effective concentration (EC₅₀) for receptor modulation. Lower values indicate higher potency.

Table 1: Anticancer Activity of Selected Fluorinated Quinazolinone Derivatives

| Compound ID | Target(s) | Cell Line | IC₅₀ (µM) | Reference |

| Compound 6 | EGFR | MCF-7 | 0.35 | [7] |

| Compound 10e | EGFR, Tubulin | MDA-MBA-231 | 0.28 | [7] |

| Gefitinib (Ref.) | EGFR | MCF-7 | 0.97 | [7] |

| Compound 8h | T-type Ca²⁺ Channel | A549 | 5.9 | [19] |

| Compound 5k | EGFR | A549 | Potent | [13] |

| Compound 9 | Not Specified | NCI (Lung) | 2.51 | [20] |

Table 2: Modulatory Activity of Pyrazolo[1,5-a]quinazoline Derivatives on GABA-A Receptors

| Compound ID | Receptor Subtype | Modulation Type | Effect at 1 µM | Reference |

| Compound 11d | α1β2γ2L | Partial Agonist | +54% Potentiation | [14] |

| Compound 6b | α1β2γ2L | Partial Agonist | Enhances Cl⁻ current | [14][15] |

| Compound 6a | α1β2γ2L | Inverse Agonist | Reduces Cl⁻ current | [14][15] |

| Compound 6g | α1β2γ2L | Antagonist/Null Modulator | Antagonizes Diazepam | [14][15] |

| Compound 8a | α1β2γ2L | Agonist | Enhances Cl⁻ current | [17][18] |

| Compound 8b | α1β2γ2L | Antagonist | Antagonizes Lorazepam | [17][18] |

Conclusion and Future Perspectives

Fluorinated quinazolinone compounds represent a remarkably versatile class of molecules with multifaceted mechanisms of action. In oncology, their ability to dually inhibit critical targets like EGFR and tubulin polymerization offers a promising strategy to overcome drug resistance and improve therapeutic outcomes. In neuroscience, their capacity to finely modulate GABA-A receptor activity opens new avenues for treating a range of CNS disorders.

The future of research in this area will likely focus on:

-

Structure-Based Design: Leveraging high-resolution crystal structures of target proteins to design next-generation inhibitors with enhanced potency and selectivity.

-

Multi-Targeted Ligands: Intentionally designing single molecules that can modulate multiple, disease-relevant targets to achieve synergistic therapeutic effects.

-

Pharmacokinetic Optimization: Further exploring the role of fluorine and other substituents to improve the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of these compounds, enhancing their potential as orally bioavailable drugs.

The continued exploration of the fluorinated quinazolinone scaffold, grounded in a deep understanding of its molecular mechanisms, holds immense promise for the development of novel and effective therapeutics.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms | MDPI [mdpi.com]

- 4. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ajpsonline.com [ajpsonline.com]

- 6. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Design, Synthesis, Cytotoxic Evaluation and Molecular Docking of New Fluoroquinazolinones as Potent Anticancer Agents with Dual EGFR Kinase and Tubulin Polymerization Inhibitory Effects - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]

- 10. Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Frontiers | Quinazoline Derivatives as Potential Therapeutic Agents in Urinary Bladder Cancer Therapy [frontiersin.org]

- 12. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Synthesis of New GABAA Receptor Modulator with Pyrazolo[1,5-a]quinazoline (PQ) Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. mdpi.com [mdpi.com]

- 17. 3,8-Disubstituted Pyrazolo[1,5-a]quinazoline as GABAA Receptor Modulators: Synthesis, Electrophysiological Assays, and Molecular Modelling Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 18. files01.core.ac.uk [files01.core.ac.uk]

- 19. Synthesis and biological evaluation of fluoro-substituted 3,4-dihydroquinazoline derivatives for cytotoxic and analgesic effects - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

Anticancer Potential of 5,6-Difluoroquinazolin-4(3H)-one Analogues: A Mechanistic and Methodological Overview

An In-Depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Abstract: The quinazolinone scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Its structural versatility makes it a "privileged scaffold" for developing targeted anticancer therapies.[2] This technical guide provides an in-depth exploration of 5,6-difluoroquinazolin-4(3H)-one analogues, a promising subclass of compounds demonstrating significant anticancer potential. We delve into the rationale for difluorination, common synthetic pathways, and the core mechanisms of action, including the inhibition of critical cell signaling pathways like EGFR and PI3K/Akt, and the induction of apoptosis. Furthermore, this guide presents a framework for preclinical evaluation, offering detailed, field-proven protocols for cytotoxicity assessment, apoptosis analysis, and mechanistic validation. The synthesis of structure-activity relationship (SAR) data, quantitative results, and signaling pathways aims to equip researchers with the knowledge to design and evaluate the next generation of quinazolinone-based oncology drugs.

The Quinazolinone Scaffold: A Foundation for Anticancer Drug Design

A Privileged Structure in Oncology

The quinazolinone core, a fused bicyclic system of benzene and pyrimidine rings, is a prominent feature in over 200 natural alkaloids and a multitude of synthetic compounds.[3] Its rigid structure provides a stable platform for introducing various functional groups, allowing for precise modulation of pharmacological properties.[1] This adaptability has led to the development of several FDA-approved anticancer drugs, including inhibitors of kinases and tubulin.[1][2] The ability of the quinazolinone nucleus to interact with the ATP-binding pockets of numerous kinases is a key reason for its success in oncology.[4]

The Rationale for 5,6-Difluorination

The introduction of fluorine atoms into a drug candidate is a well-established strategy in medicinal chemistry to enhance its pharmacological profile. Fluorine's high electronegativity and small size can profoundly influence a molecule's lipophilicity, metabolic stability, and binding affinity. Specifically, the presence of halogen atoms at the 6-position of the quinazoline ring has been shown to improve anticancer effects.[5] The 5,6-difluoro substitution pattern is hypothesized to further amplify these benefits by:

-

Enhancing Binding Affinity: The electron-withdrawing nature of the two fluorine atoms can modulate the electronic properties of the aromatic system, potentially strengthening interactions with target proteins like kinase ATP-binding sites.

-

Improving Metabolic Stability: Fluorine can block sites of oxidative metabolism, increasing the compound's half-life and bioavailability.

-

Modulating Cell Permeability: Altering the molecule's lipophilicity can optimize its ability to cross cell membranes and reach intracellular targets.

Synthetic Strategies and Methodologies

The synthesis of this compound analogues typically follows a multi-step pathway starting from appropriately substituted anthranilic acid derivatives. The general approach involves the formation of a benzoxazinone intermediate, followed by reaction with an amine to yield the final quinazolinone core.

General Synthetic Workflow

The synthesis is a logical sequence designed to build the heterocyclic core and then diversify its substituents. The choice of an iron-catalyzed reaction in some modern approaches, for example, is driven by the desire for more environmentally friendly and cost-effective methods compared to traditional palladium catalysts.[6]

General Experimental Protocol for Synthesis

This protocol is a representative method adapted from established literature for similar quinazolinone structures.[7]

-

Step 1: Formation of the Benzoxazinone Intermediate.

-

To a solution of 5,6-difluoroanthranilic acid (1.0 eq) in pyridine (10 vol), add acetic anhydride (3.0 eq) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and then heat under reflux for 4-6 hours, monitoring progress by TLC.

-

Causality: Pyridine acts as both a solvent and a base to facilitate the acylation and subsequent cyclization. Refluxing provides the necessary energy to drive the dehydration and ring-closure.

-

Upon completion, cool the mixture and pour it into ice-cold water. Filter the resulting precipitate, wash with water, and dry to obtain the 2-methyl-5,6-difluorobenzo[d][1][8]oxazin-4-one intermediate.

-

-

Step 2: Synthesis of the Quinazolinone Core.

-

A mixture of the benzoxazinone intermediate (1.0 eq) and a selected primary amine or hydrazine hydrate (1.2 eq) in glacial acetic acid (15 vol) is heated under reflux for 8-12 hours.

-

Causality: Glacial acetic acid serves as a solvent and a catalyst for the ring-opening of the oxazinone by the amine, followed by intramolecular cyclization to form the more stable quinazolinone ring.

-

Monitor the reaction by TLC. After completion, cool the solution and pour it into crushed ice.

-

The solid product is collected by filtration, washed with dilute sodium bicarbonate solution and then water, and purified by recrystallization from ethanol or by column chromatography.

-

Core Anticancer Mechanisms of Action

This compound analogues exert their anticancer effects through multiple, often interconnected, mechanisms. Their ability to inhibit key signaling pathways and induce programmed cell death is central to their therapeutic potential.

Inhibition of Pro-Survival Kinase Signaling

The quinazoline scaffold is a validated pharmacophore for EGFR inhibition.[2] Overexpression or mutation of EGFR is a major driver in many cancers, leading to uncontrolled cell proliferation and survival. Quinazolinone analogues act as ATP-competitive inhibitors, blocking the receptor's kinase activity and halting downstream signaling.

The PI3K/Akt/mTOR pathway is a critical signaling network that promotes cell growth, survival, and resistance to apoptosis.[9] Its deregulation is a common feature in many cancers.[10] Several quinazolinone derivatives have been identified as potent inhibitors of this pathway, often by targeting PI3K or Akt directly.[10][11] This inhibition leads to decreased cell survival and can sensitize cancer cells to other treatments.

References

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. japsonline.com [japsonline.com]

- 5. researchgate.net [researchgate.net]

- 6. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms [ouci.dntb.gov.ua]

- 9. Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway | MDPI [mdpi.com]

- 10. Quinazoline based small molecule exerts potent tumour suppressive properties by inhibiting PI3K/Akt/FoxO3a signalling in experimental colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. A novel quinazolinone chalcone derivative induces mitochondrial dependent apoptosis and inhibits PI3K/Akt/mTOR signaling pathway in human colon cancer HCT-116 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Influence of Fluorine Substituents on Quinazolinone Reactivity and Development

This guide provides an in-depth analysis of the strategic incorporation of fluorine into the quinazolinone scaffold. It is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage the unique properties of fluorine to modulate reactivity, enhance physicochemical properties, and optimize the biological activity of this critical heterocyclic system.

Introduction: The Quinazolinone Scaffold and the Fluorine Advantage

The quinazolinone core is a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents with diverse biological activities, including anticancer, anticonvulsant, and antimicrobial properties.[1][2] Its versatility stems from a bicyclic aromatic system that is amenable to substitution, allowing for the fine-tuning of its pharmacological profile.

The introduction of fluorine, the most electronegative element, into organic molecules is a cornerstone of modern drug design.[3] Its small size allows it to act as a hydrogen isostere, while its powerful electron-withdrawing nature profoundly alters a molecule's electronic distribution, pKa, lipophilicity, and metabolic stability.[4][5][6] When applied to the quinazolinone scaffold, fluorination is not merely an act of substitution but a strategic tool to rationally engineer molecules with superior drug-like properties.

Section 1: Electronic and Physicochemical Consequences of Fluorination

The placement of fluorine on the quinazolinone ring system imparts significant, predictable changes to its fundamental properties. Understanding these effects is crucial for anticipating reactivity and guiding synthetic strategy.

Modulation of Electron Density and Acidity/Basicity (pKa)

The strong inductive effect (-I) of fluorine withdraws electron density from the aromatic system. This has a pronounced impact on the basicity of the quinazolinone nitrogen atoms.

-

Impact on pKa: The electron-withdrawing nature of fluorine decreases the electron density on the ring nitrogens, making them less basic. This results in a lower pKa compared to non-fluorinated analogs. Predicting these pKa shifts is vital, as the ionization state of a molecule governs its solubility, membrane permeability, and interaction with biological targets. Computational studies using Density Functional Theory (DFT) have shown a strong correlation between calculated atomic charges on the nitrogen atoms and experimental pKa values for quinazoline derivatives.[7]

Altering Lipophilicity (LogP)

Lipophilicity, often measured as the partition coefficient (LogP), is a critical parameter for drug absorption, distribution, metabolism, and excretion (ADME). While often assumed to increase lipophilicity, fluorine's effect is more nuanced.

-

Local vs. Global Effects: A single fluorine atom can increase local lipophilicity. However, the introduction of highly polar C-F bonds can also alter the molecule's overall dipole moment and interactions with water, sometimes leading to a decrease or minimal change in LogP. For instance, studies on fluorinated quinazolinone-sulphonamide hybrids have reported ClogP values ranging widely, indicating that the final lipophilicity is a complex function of the entire substitution pattern.[8] The strategic placement of fluorine can therefore be used to precisely tune a compound's LogP into the optimal range for oral bioavailability.[9][10]

A logical workflow for considering the physicochemical impact of fluorination is presented below.

Caption: Impact of fluorination on quinazolinone physicochemical properties.

Section 2: Synthetic Strategies for Fluorinated Quinazolinones

The method of introducing fluorine is a critical consideration. The choice of strategy depends on the desired position of the fluorine atom, the availability of starting materials, and the tolerance of other functional groups.

Synthesis from Fluorinated Building Blocks

This is often the most reliable and common approach. It involves using commercially available, pre-fluorinated precursors, such as fluorinated anthranilic acids or benzamides.

-

Niementowski Synthesis: A classic method involves the condensation of a fluorinated anthranilic acid with an acid amide to form the 4(3H)-quinazolinone ring system.[1]

-

Amine Condensation: N-acyl derivatives of fluorinated anthranilic acids can be heated with primary amines to yield 3-substituted quinazolinones.[1]

-

Base-Promoted SNAr Cyclization: A powerful, one-pot method involves the reaction of ortho-fluorobenzamides with amides. The reaction proceeds via a base-promoted nucleophilic aromatic substitution (SNAr) followed by an intramolecular cyclization to form the quinazolinone ring.[11][12] This approach is particularly useful for creating diverse libraries of compounds.

Protocol: One-Pot Synthesis via SNAr Cyclization

This protocol is adapted from a reported method for synthesizing 3-substituted-2-phenylquinazolin-4(3H)-ones.[12]

Objective: To synthesize 6-fluoro-3-methyl-2-phenylquinazolin-4(3H)-one.

Materials:

-

2,5-difluoro-N-methylbenzamide (1.0 mmol)

-

Benzamide (2.5 mmol)

-

Cesium Carbonate (Cs₂CO₃) (2.5 mmol)

-

Anhydrous Dimethyl Sulfoxide (DMSO) (4.0 mL)

-

Ethyl Acetate

-

Water

-

Nitrogen atmosphere

Procedure:

-

Reaction Setup: To a 25 mL sealed tube equipped with a magnetic stirrer, add 2,5-difluoro-N-methylbenzamide (171.1 mg, 1.0 mmol), benzamide (302.8 mg, 2.5 mmol), and Cs₂CO₃ (815.1 mg, 2.5 mmol).

-

Solvent Addition: Under a nitrogen atmosphere, add 4.0 mL of anhydrous DMSO.

-

Causality Note: DMSO is an excellent polar aprotic solvent for SNAr reactions, promoting the nucleophilic attack. Cesium carbonate is a strong, non-nucleophilic base required to deprotonate the benzamide, forming the active nucleophile. Anhydrous conditions are crucial to prevent quenching of the base and unwanted side reactions.

-

-

Reaction: Seal the tube and stir the mixture in a pre-heated oil bath at 135 °C for 24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water (50 mL) and ethyl acetate (20 mL).

-

Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 20 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the desired product.

Section 3: Impact on Reactivity and Metabolic Stability

Fluorine's electronic influence extends beyond physicochemical properties to directly impact chemical reactivity and metabolic fate.

Chemical Reactivity

The electron-withdrawing nature of fluorine deactivates the aromatic ring towards electrophilic substitution. Conversely, it can activate the ring for nucleophilic aromatic substitution (SNAr), as seen in the synthetic protocol above.[11] For instance, a highly fluorinated hexafluoroquinazoline is reported to be readily susceptible to nucleophilic attack.[13] This altered reactivity opens up unique pathways for further functionalization that are not accessible with non-fluorinated analogs.

Metabolic Stability

A primary driver for incorporating fluorine in drug design is to enhance metabolic stability.[3][14]

-

Blocking Metabolic Hotspots: The carbon-fluorine bond is exceptionally strong (bond energy ~116 kcal/mol), making it highly resistant to enzymatic cleavage by Cytochrome P450 (CYP450) enzymes.[4] Strategically placing a fluorine atom at a position susceptible to oxidative metabolism (a "metabolic hotspot") can effectively block this degradation pathway, increasing the compound's half-life and bioavailability.[14][15][16]

-

Positional Effects: The position of the fluorine atom is critical. Studies on fluorinated anilinoquinazolines have shown that 4-fluoro-substituted compounds undergo rapid metabolic defluorination, whereas the corresponding 2- and 3-fluoro isomers are significantly more stable.[17][18] This highlights the necessity of empirical testing, as metabolic pathways can be complex and position-dependent.

The following diagram illustrates the concept of metabolic blocking.

Caption: Fluorination blocks sites of metabolism, enhancing drug stability.

Section 4: Case Studies: Fluorine in Biologically Active Quinazolinones

The true impact of fluorination is best demonstrated through its application in developing potent and selective therapeutic agents.

Anticancer Agents

The quinazoline scaffold is prominent in oncology, particularly as tyrosine kinase inhibitors (TKIs). Fluorine substitution has been instrumental in this field.

-

Gefitinib (Iressa): An epidermal growth factor receptor (EGFR) TKI, gefitinib features a fluorine atom on its aniline substituent. This substitution is crucial for its activity profile.

-

Fluorinated Hybrids: Numerous studies have explored fluorinated quinazolinones for their anticancer potential. For example, fluorinated quinazolinone-sulphonamide hybrids have shown significant cytotoxic activity against various cancer cell lines, with some compounds demonstrating good safety profiles in non-cancerous cells.[1][19] A fluorinated 2-styryl 4(3H)-quinazolinone was identified as a promising therapeutic for oral cancer, inducing apoptosis and arresting the cell cycle.[20]

CNS Agents

Fluorinated quinazolinones have also been investigated for their activity on the central nervous system.

-

Anticonvulsant Activity: A series of 3-substituted-6-fluoro-2-methyl-quinazolin-4(3H)-ones were synthesized and tested for anticonvulsant activity. Several compounds showed significant activity against maximal electroshock-induced seizures with a good safety margin, suggesting that fluorination can be a key strategy in developing new antiepileptic agents.[21] Studies have found that these compounds, which often feature a halide at position 3, can be significantly active.[1]

Quantitative Data Summary

The following table summarizes representative data illustrating the impact of fluorination on biological activity.

| Compound Class | Modification | Target/Assay | Result |

| Quinazolinone-Sulphonamide Hybrid | 6-Fluoro substitution | Cytotoxicity (MCF-7 cells) | IC₅₀ in the micromolar range[19] |

| 3-Substituted-Quinazolinone | 6-Fluoro substitution | Anticonvulsant (MES test) | Significant protection against seizures[21] |

| Anilinoquinazolines | 2-Fluoro vs. 4-Fluoro | Metabolic Stability (Hepatocytes) | 2-Fluoro isomer significantly more stable than 4-fluoro isomer[17][18] |

Conclusion

The strategic incorporation of fluorine is a powerful, multifaceted tool in the development of quinazolinone-based therapeutics. By leveraging its profound influence on electronic properties, pKa, lipophilicity, and metabolic stability, chemists can rationally design molecules with enhanced reactivity for synthesis and optimized pharmacokinetic and pharmacodynamic profiles. The continued exploration of novel fluorination methods and a deeper understanding of position-specific metabolic consequences will undoubtedly lead to the discovery of next-generation quinazolinone drugs with superior efficacy and safety.

References

- 1. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. mdpi.com [mdpi.com]

- 6. nbinno.com [nbinno.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. chemrxiv.org [chemrxiv.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. pdf.benchchem.com [pdf.benchchem.com]

- 16. mdpi.com [mdpi.com]

- 17. METABOLIC STABILITY OF 6,7-DIALKOXY-4-(2-, 3- AND 4-[18F]FLUOROANILINO)QUINAZOLINES, POTENTIAL EGFR IMAGING PROBES - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Metabolic stability of 6,7-dialkoxy-4-(2-, 3- and 4-[18F]fluoroanilino)quinazolines, potential EGFR imaging probes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. An insight into the therapeutic potential of quinazoline derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Discovery of fluorinated 2‑Styryl 4(3H)-quinazolinone as potential therapeutic hit for oral cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. applications.emro.who.int [applications.emro.who.int]

The Researcher's Guide to GSK2334470: A Potent and Selective PDK1 Inhibitor

This technical guide provides an in-depth exploration of CAS number 933823-89-3, scientifically known as GSK2334470. As a highly potent and selective inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1), GSK2334470 has emerged as an invaluable tool for researchers and drug development professionals. This document will delve into the core mechanism of action, provide detailed experimental protocols, and explore the diverse research applications of this small molecule inhibitor, with a focus on its utility in cancer biology and signal transduction research.

Introduction: The Central Role of PDK1 and the Advent of GSK2334470

The PI3K/AKT/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism.[1] Its dysregulation is a frequent event in a multitude of human cancers.[2] At the heart of this cascade lies 3-phosphoinositide-dependent protein kinase 1 (PDK1), a master kinase responsible for the activation of a host of AGC family kinases, most notably the proto-oncogenic protein Akt.[3][4] PDK1 accomplishes this by phosphorylating the activation loop of its downstream substrates, thereby initiating a cascade of pro-survival signals.[2]

Given its pivotal role, PDK1 represents a compelling therapeutic target. GSK2334470 was developed as a potent and highly selective small-molecule inhibitor of PDK1, offering researchers a precise tool to dissect the biological functions of this kinase and to explore its therapeutic potential.[2][5]

Mechanism of Action: Precise Inhibition of a Master Kinase

GSK2334470 functions as an ATP-competitive inhibitor of PDK1.[2] Its high potency and selectivity are a result of its specific interactions within the ATP-binding pocket of the PDK1 kinase domain. By occupying this site, GSK2334470 effectively blocks the binding of ATP, thereby abrogating the kinase activity of PDK1 and preventing the phosphorylation and subsequent activation of its downstream targets.[2]

A key aspect of GSK2334470's mechanism is its ability to inhibit the T-loop phosphorylation of a range of PDK1 substrates. This includes not only Akt but also other important signaling molecules such as S6 Kinase (S6K), Serum- and Glucocorticoid-induced Kinase (SGK), and p90 Ribosomal S6 Kinase (RSK).[5][6] This broad impact on the AGC kinase family underscores the central role of PDK1 in cellular signaling.

Signaling Pathway: The Impact of GSK2334470

The following diagram illustrates the central position of PDK1 in the PI3K/AKT signaling pathway and the inhibitory effect of GSK2334470.

Caption: GSK2334470 inhibits PDK1, blocking Akt phosphorylation and downstream signaling.

Quantitative Data Summary

GSK2334470 is characterized by its high potency and selectivity. The following table summarizes key quantitative data for this inhibitor.

| Parameter | Value | Cell Line/Assay Condition | Reference |

| PDK1 IC₅₀ | ~10 nM | Cell-free assay | [7][8] |

| PDK1 IC₅₀ | 0.5 nM | In vitro kinase assay | [9] |

| Akt (Thr308) Phosphorylation IC₅₀ | 113 nM | PC-3 cells | [9] |

| RSK (Ser221) Phosphorylation IC₅₀ | 293 nM | PC-3 cells | [9] |

| Akt (Ser473) Phosphorylation IC₅₀ | > 30,000 nM | PC-3 cells | [9] |

| Selectivity | No activity against 93 other protein kinases (including 13 AGC-kinases) at 500-fold higher concentrations | Kinase selectivity panel | [5][6] |

Research Applications

GSK2334470 is a versatile tool with broad applications in biomedical research, primarily in the following areas:

-

Dissecting PDK1-Mediated Signaling: Its high selectivity makes it an ideal probe to elucidate the specific roles of PDK1 in various signaling pathways and cellular processes.[5][6]

-

Cancer Research: The hyperactivation of the PI3K/AKT pathway is a hallmark of many cancers. GSK2334470 has been shown to exert anti-tumor activity in various cancer models, including:

-

Multiple Myeloma (MM): It induces potent cytotoxicity in MM cell lines, including those resistant to dexamethasone.[10][11] It has also been shown to synergize with other inhibitors, such as the mTORC1/C2 inhibitor PP242 and the proteasome inhibitor MG-132.[10][12]

-

Renal Cell Carcinoma (RCC): GSK2334470 effectively inhibits cell proliferation and induces apoptosis in RCC cells.[13] Interestingly, it can also induce a protective autophagic response, and combining it with an autophagy inhibitor leads to synergistic anti-tumor effects.[13]

-

Breast Cancer: In ER-positive breast cancer models resistant to CDK4/6 inhibitors, the combination of a CDK4/6 inhibitor with GSK2334470 synergistically suppresses proliferation.[14]

-

-

Investigating Drug Resistance: GSK2334470 is a valuable tool for studying mechanisms of drug resistance.[1] For instance, the sensitivity of multiple myeloma cells to GSK2334470 is correlated with the expression status of the tumor suppressor PTEN.[11][15]

-

Immunology: The PI3K/AKT pathway is crucial for immune cell function, and GSK2334470 can be used to probe the role of PDK1 in immune regulation.

Experimental Protocols

The following are generalized protocols for utilizing GSK2334470 in cell-based assays. Researchers should optimize these protocols for their specific cell lines and experimental conditions.

General Protocol for Evaluating GSK2334470 in a Cell-Based Assay

This workflow outlines the key steps for assessing the effect of GSK2334470 on a specific cellular phenotype, such as cell viability or apoptosis.

Caption: Workflow for assessing the cellular effects of GSK2334470.

Step-by-Step Methodology:

-

Preparation of GSK2334470 Stock Solution:

-

Dissolve GSK2334470 powder in sterile DMSO to create a high-concentration stock solution (e.g., 10 mM).

-

Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to avoid repeated freeze-thaw cycles.

-

-

Cell Seeding:

-

Culture your cell line of interest to logarithmic growth phase.

-

Seed the cells in appropriate culture plates (e.g., 96-well plates for viability assays) at a density that will ensure they are in the exponential growth phase at the time of treatment.

-

-

Cell Treatment:

-

Prepare a series of dilutions of GSK2334470 in your cell culture medium. It is recommended to perform a dose-response experiment with a wide range of concentrations (e.g., 10 nM to 10 µM) to determine the optimal concentration for your cell line.

-

Include a vehicle control (medium with the same concentration of DMSO used for the highest GSK2334470 concentration).

-

Remove the old medium from the cells and add the medium containing the different concentrations of GSK2334470 or the vehicle control.

-

-

Incubation:

-

Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours). The optimal incubation time should be determined empirically.

-

-

Phenotypic Assay:

-

Perform your assay of interest, such as:

-

Cell Viability Assay: Use assays like MTT, MTS, or CellTiter-Glo to quantify cell viability.

-

Apoptosis Assay: Use methods like Annexin V/PI staining followed by flow cytometry, or caspase activity assays.

-

-

-

Data Analysis:

-

Normalize the data to the vehicle control.

-

Plot the dose-response curve and calculate the IC₅₀ value (the concentration of inhibitor that causes 50% of the maximal effect).

-

Protocol for Western Blot Analysis of PDK1 Pathway Inhibition

This protocol is designed to assess the effect of GSK2334470 on the phosphorylation status of PDK1 downstream targets.

Step-by-Step Methodology:

-

Cell Treatment and Lysis:

-

Seed cells in larger plates (e.g., 6-well or 10 cm dishes) to obtain sufficient protein for analysis.

-

Treat the cells with GSK2334470 at the desired concentrations and for the desired time points (a time-course experiment, e.g., 0, 15, 30, 60, 120 minutes, is recommended).

-

After treatment, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA or Bradford assay).

-

-

SDS-PAGE and Western Blotting:

-

Normalize the protein amounts for each sample and separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

-

Incubate the membrane with primary antibodies specific for the phosphorylated and total forms of your proteins of interest (e.g., p-Akt (Thr308), total Akt, p-S6K, total S6K).

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize the phosphorylated protein levels to the total protein levels to determine the extent of inhibition.

-

Essential Controls for Western Blotting: [16]

-

Vehicle Control: Cells treated with DMSO to control for any solvent effects.

-

Loading Control: An antibody against a housekeeping protein (e.g., GAPDH, β-actin) to ensure equal protein loading.

-

Positive/Negative Controls: If possible, use cell lines or treatment conditions known to have high and low levels of target phosphorylation.

Conclusion

GSK2334470 is a powerful and specific tool for investigating the intricate roles of PDK1 in cellular signaling. Its utility in cancer research, particularly in understanding and potentially overcoming drug resistance, is well-documented. By employing the robust experimental protocols outlined in this guide, researchers can effectively leverage GSK2334470 to advance our understanding of PDK1 biology and its implications in health and disease.

References

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Phosphoinositide-dependent kinase-1 - Wikipedia [en.wikipedia.org]

- 5. portlandpress.com [portlandpress.com]

- 6. Characterization of GSK2334470, a novel and highly specific inhibitor of PDK1 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. selleckchem.com [selleckchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. aacrjournals.org [aacrjournals.org]

- 10. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. PDK1 inhibitor GSK2334470 exerts antitumor activity in multiple myeloma and forms a novel multitargeted combination with dual mTORC1/C2 inhibitor PP242 - PMC [pmc.ncbi.nlm.nih.gov]

- 12. spandidos-publications.com [spandidos-publications.com]

- 13. Disruption of Autophagic Flux and Treatment with the PDPK1 Inhibitor GSK2334470 Synergistically Inhibit Renal Cell Carcinoma Pathogenesis [jcancer.org]

- 14. mdpi.com [mdpi.com]

- 15. scienceopen.com [scienceopen.com]

- 16. pdf.benchchem.com [pdf.benchchem.com]

The Ascendancy of the 5,6-Difluoroquinazolin-4(3H)-one Scaffold: A Technical Guide to Structure-Activity Relationships in Modern Drug Discovery

Introduction: The Quinazolinone Core and the Strategic Advantage of Fluorination

The quinazolin-4(3H)-one moiety is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in over 150 naturally occurring alkaloids and numerous synthetic compounds with a broad spectrum of biological activities.[1] This versatile scaffold has been successfully incorporated into a range of therapeutic agents, demonstrating efficacy as anticancer, antimicrobial, anti-inflammatory, and central nervous system modulating agents.[1][2][3] Notably, the quinazolinone core is central to several FDA-approved tyrosine kinase inhibitors, underscoring its significance in oncology.[4]

The strategic introduction of fluorine atoms into pharmacologically active molecules is a well-established strategy in drug design to enhance metabolic stability, binding affinity, and lipophilicity. In the context of the quinazolinone scaffold, fluorination can profoundly influence the electronic properties and conformational preferences of the molecule, thereby modulating its interaction with biological targets. This guide provides an in-depth technical exploration of the structure-activity relationships (SAR) of the 5,6-difluoroquinazolin-4(3H)-one core, a specific substitution pattern that has garnered interest for its potential to fine-tune therapeutic activity.

The this compound Core: A Focus on Enhanced Bioactivity

The difluorination at the 5 and 6 positions of the quinazolinone ring system introduces unique electronic features. The strong electron-withdrawing nature of the fluorine atoms can modulate the pKa of the N3 proton and influence the overall electron distribution of the aromatic system. This can lead to altered binding interactions with target proteins and improved pharmacokinetic properties. While direct and extensive SAR studies on the 5,6-difluoro core are emerging, we can extrapolate key trends by examining related fluorinated and non-fluorinated quinazolinone derivatives.

Structure-Activity Relationship (SAR) Analysis

The biological activity of this compound derivatives is critically dependent on the nature and position of substituents at the C2 and N3 positions.

Impact of Substitution at the C2 Position

The C2 position of the quinazolinone ring is a key vector for introducing diversity and modulating pharmacological activity.

-

Small Alkyl and Aryl Groups: Simple substitutions with small alkyl or unsubstituted phenyl groups often serve as a baseline for activity. The introduction of various substituents on a phenyl ring at the C2 position can significantly impact potency. For instance, in a series of 2-styrylquinazolin-4(3H)-ones, methoxy substitution on the styryl ring demonstrated a position-dependent effect on cytotoxicity, with ortho- and meta-methoxy groups showing greater potency than the para-methoxy analog.[2]

-

Heterocyclic Moieties: The incorporation of heterocyclic rings at the C2 position has been a fruitful strategy for enhancing anticancer activity. For example, quinazolinone derivatives bearing a thiophene ring at C2 have shown promising antitumor effects.

-

Thioether Linkages: The introduction of a thioether linkage at the C2 position allows for the attachment of various side chains. Studies on 2,3-disubstituted quinazolin-4(3H)-ones with a 2-thio-ethyl-oxo-phenyl moiety have demonstrated broad-spectrum antitumor activity.[3] Specifically, compounds with a 4-chlorophenyl or 4-methoxyphenyl group attached to the thioether side chain were identified as highly active.[3]

Influence of the N3-Substituent

The substituent at the N3 position plays a crucial role in directing the molecule to its biological target and influencing its binding affinity.

-

Aryl and Heteroaryl Groups: Aromatic and heteroaromatic rings are common substituents at the N3 position. The electronic properties of these rings can significantly affect the overall activity of the compound. For instance, in a series of quinazolinone-based rhodanines, substitutions on the N3-phenyl ring with electron-withdrawing groups like trifluoromethyl or electron-donating groups like methoxy led to variations in anticancer activity.[5]

-

Flexible Linkers and Side Chains: The introduction of flexible alkyl or alkoxy linkers at the N3 position can allow for optimal positioning of the molecule within the binding pocket of a target protein. This is a common strategy in the design of kinase inhibitors.

Therapeutic Applications and Target-Specific SAR

The this compound scaffold holds promise for the development of inhibitors for various therapeutic targets, particularly protein kinases.

Tyrosine Kinase Inhibition

The quinazolin-4(3H)-one core is a well-established scaffold for tyrosine kinase inhibitors.[4][6][7] The SAR for this class of compounds is often characterized by:

-

Hinge-Binding Moiety: The quinazolinone core itself typically acts as a hinge-binder, forming crucial hydrogen bonds with the backbone of the kinase hinge region.

-

Gatekeeper Interaction: The substituent at the N3 position often extends into a hydrophobic pocket near the "gatekeeper" residue of the kinase.

-

Solvent-Exposed Region: Modifications at the C2 position can extend into the solvent-exposed region, providing opportunities to improve solubility and other pharmacokinetic properties.

While specific SAR data for this compound as tyrosine kinase inhibitors is limited in the public domain, it is anticipated that the difluoro substitution would modulate the hinge-binding interactions and overall potency.

PI3K Inhibition

The phosphoinositide 3-kinase (PI3K) pathway is a critical signaling cascade often dysregulated in cancer. Quinazolinone derivatives have been explored as PI3K inhibitors. For instance, a series of 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives were designed and synthesized as potential PI3K inhibitors, with some compounds showing potent anticancer activity.[8] This suggests that the this compound core could also be a valuable scaffold for developing novel PI3K inhibitors.

Experimental Protocols

General Synthesis of 2,3-Disubstituted-5,6-difluoroquinazolin-4(3H)-ones

A common synthetic route to 2,3-disubstituted-4(3H)-quinazolinones involves a multi-step process:

-

Amidation: Reaction of 5,6-difluoroanthranilic acid with an appropriate acyl chloride to form the corresponding N-acyl-5,6-difluoroanthranilic acid.

-

Cyclization: Treatment of the N-acyl derivative with a dehydrating agent, such as acetic anhydride, to yield the 2-substituted-5,6-difluoro-3,1-benzoxazin-4-one intermediate.

-

Condensation: Reaction of the benzoxazinone intermediate with a primary amine to afford the desired 2,3-disubstituted-5,6-difluoroquinazolin-4(3H)-one.

Diagram: General Synthetic Pathway

Caption: General synthetic route to 2,3-disubstituted-5,6-difluoroquinazolin-4(3H)-ones.

Data Presentation

To illustrate the impact of substitution on biological activity, the following table summarizes hypothetical IC50 data based on general trends observed in related quinazolinone series.

| Compound ID | C2-Substituent | N3-Substituent | Target Kinase | IC50 (nM) |

| DFQ-1 | Methyl | Phenyl | EGFR | 150 |

| DFQ-2 | Methyl | 3-Chlorophenyl | EGFR | 75 |

| DFQ-3 | Thiophen-2-yl | Phenyl | PI3Kα | 200 |

| DFQ-4 | Thiophen-2-yl | 4-Fluorophenyl | PI3Kα | 90 |

Note: This data is illustrative and intended to demonstrate potential SAR trends. Actual values would need to be determined experimentally.

Conclusion and Future Directions

The this compound scaffold represents a promising platform for the development of novel therapeutic agents, particularly in the realm of oncology. The strategic placement of fluorine atoms on the quinazolinone core offers a powerful tool for fine-tuning the pharmacokinetic and pharmacodynamic properties of drug candidates. While the existing body of literature on related quinazolinone derivatives provides a solid foundation for understanding potential structure-activity relationships, further focused studies on the 5,6-difluoro core are warranted. Future research should concentrate on the systematic exploration of a wide range of substituents at the C2 and N3 positions to build a comprehensive SAR profile for various biological targets. Such efforts will undoubtedly accelerate the discovery and development of next-generation therapies based on this versatile and potent chemical scaffold.

References

- 1. Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Synthesis and antitumor activity of some 2, 3-disubstituted quinazolin-4(3H)-ones and 4, 6- disubstituted- 1, 2, 3, 4-tetrahydroquinazolin-2H-ones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quinazolin-4(3 H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and anticancer activity of novel quinazolinone-based rhodanines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) | MDPI [mdpi.com]

- 8. Design, synthesis, and biological evaluation of novel 6-(pyridin-3-yl) quinazolin-4(3H)-one derivatives as potential anticancer agents via PI3K inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

A Multi-Pronged Strategy for the Target Deconvolution of 5,6-Difluoroquinazolin-4(3H)-one

An In-Depth Technical Guide for Drug Discovery Professionals

Abstract

The quinazolin-4(3H)-one scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of compounds with diverse biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2][3][4][5][6] The specific derivative, 5,6-Difluoroquinazolin-4(3H)-one, represents a promising yet underexplored entity. While its direct protein targets are not extensively documented, related fluorinated quinazolinones have demonstrated significant biological effects, such as the inhibition of HIV-1 reverse transcriptase, highlighting the therapeutic potential embedded within this chemical framework.[7] The critical step in unlocking this potential is the precise identification and validation of its molecular targets—a process known as target deconvolution. This guide presents a comprehensive, logic-driven strategy for elucidating the protein targets of this compound. We will navigate a multi-pronged approach, beginning with cost-effective computational methods to generate initial hypotheses, followed by robust, unbiased experimental techniques for target discovery, and culminating in orthogonal methods for validation and confirmation. Each phase is designed to build upon the last, creating a self-validating workflow that moves from a broad landscape of possibilities to a refined set of high-confidence biological targets.

Phase 1: In Silico Target Prediction & Hypothesis Generation

The Rationale: Before committing to resource-intensive experimental work, a computational pre-assessment is an invaluable first step. In silico methods leverage vast biological and chemical databases to predict potential protein targets based on the ligand's structure and similarity to known bioactive molecules.[8][9] This approach effectively narrows the proteome-wide search space, allowing for the formulation of data-driven hypotheses that guide subsequent experimental design.

Method 1.1: Ligand-Based Similarity Searching

The foundational principle of this method is "guilt-by-association": molecules with similar structures are likely to interact with similar protein targets.[10] Web-based platforms provide a rapid and accessible means to execute this analysis.

Recommended Tool: SwissTargetPrediction SwissTargetPrediction is a robust web server that predicts protein targets by comparing a query molecule to a library of over 280,000 active compounds with known targets, using a combination of 2D and 3D similarity metrics.[10][11]

Hypothetical SwissTargetPrediction Output for this compound:

| Target Class | Representative Target | Probability | Known Actives (ChEMBL) |

| Kinase | Epidermal Growth Factor Receptor (EGFR) | 0.35 | 150 |

| Kinase | Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) | 0.28 | 110 |

| Enzyme | Poly (ADP-ribose) polymerase 1 (PARP-1) | 0.15 | 75 |

| G-protein coupled receptor | Dopamine Receptor D2 | 0.10 | 40 |

| Enzyme | Dihydrofolate Reductase | 0.07 | 25 |

This table illustrates the type of data generated. The probability score reflects the confidence of the prediction based on ligand similarity.

Method 1.2: Structure-Based Reverse Docking

Reverse docking flips the conventional virtual screening paradigm. Instead of screening many ligands against one target, it screens a single ligand—this compound—against a comprehensive library of 3D protein structures.[9] This method assesses the binding compatibility and estimates binding affinity, providing a ranked list of potential protein interactors.

Causality: The choice of a reverse docking platform often depends on the scoring functions used to rank protein-ligand interactions. Robust algorithms like those in AutoDock are essential for generating reliable predictions.[9]

Logical Workflow: In Silico Hypothesis Generation

The following diagram illustrates the workflow for generating initial target hypotheses using computational tools.

Caption: In Silico workflow for initial target prediction.

Phase 2: Unbiased, Label-Free Experimental Target Identification

The Rationale: Following computational hypothesis generation, the next critical phase involves identifying direct protein binders in a biological context without chemically modifying the compound. Label-free methods are paramount because they obviate the risk of altering the compound's intrinsic activity or steric profile, which can occur when attaching affinity tags or labels.[12][13][14][15] These approaches rely on detecting biophysical changes in target proteins upon ligand binding.

Method 2.1: Drug Affinity Responsive Target Stability (DARTS)

Principle: The binding of a small molecule to its target protein often induces conformational stabilization, rendering the protein more resistant to proteolytic degradation.[12][14][16][17][18] The DARTS assay leverages this phenomenon to identify targets by comparing protein degradation patterns in the presence versus the absence of the test compound.

-

Cell Lysate Preparation:

-

Culture cells of interest (e.g., a cancer cell line responsive to quinazolinones) to ~80-90% confluency.

-

Harvest cells and wash twice with ice-cold PBS.

-

Lyse cells in M-PER buffer (or similar) supplemented with protease inhibitors on ice for 10 minutes.[14]

-

Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. Collect the supernatant (proteome lysate).

-

Determine protein concentration using a BCA assay. Adjust concentration to 1 mg/mL.

-

-

Compound Incubation:

-

Prepare two aliquots of the cell lysate.

-

To the "Treatment" tube, add this compound to a final concentration of 10 µM (or other desired concentration).

-

To the "Control" tube, add an equivalent volume of vehicle (e.g., DMSO).

-

Incubate both tubes at room temperature for 1 hour.[16]

-

-

Protease Digestion:

-

Add pronase (or another suitable protease) to both tubes to a final concentration of 1:200 (protease:protein, w/w).

-

Incubate at 25°C for 30 minutes. The optimal time and concentration should be determined empirically to achieve partial digestion in the control sample.

-

Stop the digestion by adding a protease inhibitor cocktail or by immediate heat denaturation.

-

-

Sample Preparation for Mass Spectrometry:

-